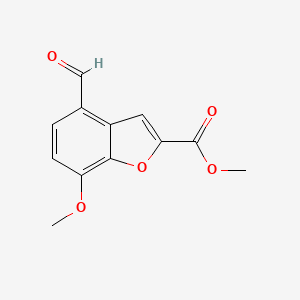

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate

Description

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a formyl group at position 4, a methoxy group at position 7, and a methyl ester at position 2 of the benzofuran core. For instance, 4-formyl-7-methoxy-1-benzofuran-2-carboxylic acid (CAS 7795-71-3, molecular formula C₁₁H₈O₅, molecular weight 220.18) shares the benzofuran scaffold but replaces the methyl ester with a carboxylic acid group . The methyl ester variant likely has a molecular formula of C₁₂H₁₀O₅ and a molecular weight of approximately 234.20, enhancing its lipophilicity compared to the carboxylic acid form.

This compound’s formyl group makes it a versatile intermediate for synthesizing bioactive molecules, such as Schiff bases or hydrazones, which are common in drug discovery.

Properties

IUPAC Name |

methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-15-9-4-3-7(6-13)8-5-10(12(14)16-2)17-11(8)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCWNJCJLPKBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C=O)C=C(O2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate . This method provides a straightforward route to the compound, although variations in reaction conditions and reagents can be employed to optimize yield and purity.

Chemical Reactions Analysis

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Discussion

The formyl group in this compound distinguishes it from brominated or amide-containing analogs, offering a reactive site for further functionalization. In contrast, brominated derivatives prioritize cytotoxicity modulation, while ethyl esters and bulky substituents (e.g., benzoyloxy) influence solubility and target engagement.

Biological Activity

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound is characterized by its unique benzofuran structure, which contributes to its biological activity. The compound's molecular formula is C12H10O4, and it has a molecular weight of 218.21 g/mol. Its structure includes a methoxy group and an aldehyde functionality, which are critical for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. In a study evaluating various derivatives for their antibacterial efficacy, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 25 |

These findings indicate that this compound could be a promising candidate for developing new antibacterial agents, particularly given the rising resistance to conventional antibiotics.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| HeLa | 15.0 |

| MDA-MB-231 (breast) | 18.0 |

The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways. Studies have shown that this compound can inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound in treating bacterial infections in animal models. The results indicated a significant reduction in bacterial load compared to untreated controls, supporting its potential therapeutic use.

- Cytotoxicity Assessment : In another investigation, the compound was tested against multiple cancer cell lines to assess its cytotoxic effects. The study found that treatment with this compound resulted in increased apoptosis markers, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.